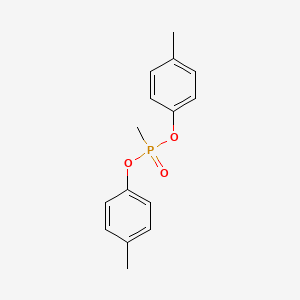![molecular formula C13H9IN2S B8644335 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-56-6](/img/structure/B8644335.png)
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with an iodine atom at the 3-position and a phenylsulfanyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by the introduction of the phenylsulfanyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Deiodinated pyrrolopyridine.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and induction of apoptosis. The exact pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the iodine and phenylsulfanyl groups allows for versatile chemical modifications and potential therapeutic applications, particularly in targeting FGFRs .
Propiedades
Número CAS |
923583-56-6 |
|---|---|
Fórmula molecular |
C13H9IN2S |
Peso molecular |
352.20 g/mol |
Nombre IUPAC |
3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9IN2S/c14-12-8-16-13-11(12)6-10(7-15-13)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clave InChI |
NVRUNNXKDBECGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC3=C(NC=C3I)N=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
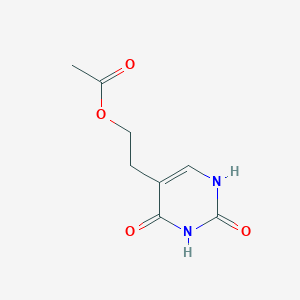

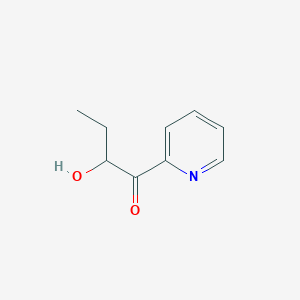

![6-Bromo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B8644291.png)


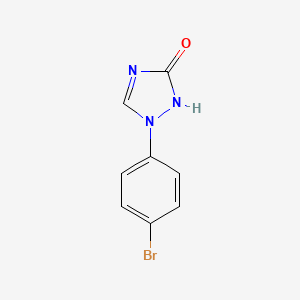
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)
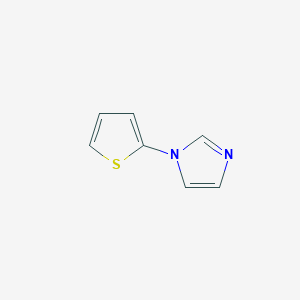
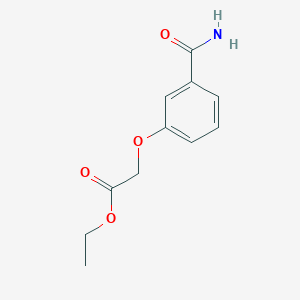

![Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8644348.png)
